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Compound of Interest

Compound Name: D-(+)-Talose-13C-1

Cat. No.: B15581869

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical
properties of D-(+)-Talose-13C-1. The information is curated for researchers, scientists, and
professionals in drug development who utilize isotopically labeled compounds for metabolic
research and as internal standards. This document presents quantitative data in structured
tables, details relevant experimental protocols, and includes visualizations to illustrate key
experimental workflows.

General and Physicochemical Properties

D-(+)-Talose-13C-1 is a stable isotope-labeled version of the rare monosaccharide D-(+)-
Talose, with a Carbon-13 isotope at the C1 position. This labeling makes it a valuable tracer for
metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by nuclear
magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid
chromatography-mass spectrometry (LC-MS)[1].

General Information
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Property Value Reference

IUPAC Name (2S,3S,4S,5R)-2,3,4,5,6-
pentahydroxy-[1-13C]hexanal

Molecular Formula Cs13CH1206 [2]

Molecular Weight 181.15 g/mol

CAS Number 83379-36-6 [2]

Appearance White to off-white solid

Purity =>99.0% [1]

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the unlabeled D-(+)-

Talose is included for comparison, as it is expected to be very similar to the 13C-labeled

compound.
Value (D-(+)-Talose- Value (D-(+)-Talose,
Property Reference
13C-1) unlabeled)
Melting Point Not explicitly reported 124-127 °C
Soluble in water,
Solubility Not explicitly reported  slightly soluble in

methanol.

Optical Rotation

[a]2°/D +21° +1°
(c=1% in H20, 3 hr)

Not explicitly reported

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of D-(+)-Talose-13C-1.

3C NMR Spectroscopy
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The 13C NMR spectrum of D-[1-13C]talose in D20 shows distinct signals for the different
anomeric forms present in solution (a-pyranose, B-pyranose, a-furanose, and -furanose). The
chemical shifts (8) are reported in ppm.

Anomeric
C2 C3 C4 C5 C6
Form

o-pyranose  96.1 72.2 71.1 66.6 72.6 63.0

B-pyranose  95.6 73.0 70.1 69.9 77.1 62.7

o-furanose 102.4 76.7 73.3 83.3 72.1 64.3

B-furanose  98.0 72.1 72.6 83.9 72.3 64.4

Data from
Omicron
Biochemic
als, Inc. for
D-[1-
13CJtalose.

'H NMR Spectroscopy

While a specific tH NMR spectrum for D-(+)-Talose-13C-1 is not readily available, the
spectrum for unlabeled D-Talose provides a reference for the expected proton signals. The
presence of the 3C at the C1 position would result in splitting of the H1 signal and any adjacent
protons.

Mass Spectrometry

The exact mass of D-(+)-Talose-13C-1 is 181.06674293 Da. Mass spectrometry of this
compound, often after derivatization (e.qg., trimethylsilylation), is used to determine its isotopic
enrichment and to trace its metabolic fate in biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization
and use of D-(+)-Talose-13C-1.
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Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of a crystalline solid like D-(+)-Talose-

13C-1 is the capillary method.

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-
walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of
a heated block and a thermometer or a digital temperature sensor.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute,
especially near the expected melting point.

Observation: The temperature at which the first droplet of liquid appears and the temperature
at which the entire sample becomes a clear liquid are recorded. This range is reported as the
melting point.

Determination of Solubility

The solubility of a carbohydrate can be determined using various methods, including

gravimetric analysis.

Saturation: An excess amount of D-(+)-Talose-13C-1 is added to a known volume of a
solvent (e.g., water, ethanol) at a specific temperature.

Equilibration: The mixture is agitated for a prolonged period to ensure that the solution is
saturated.

Separation: The undissolved solid is separated from the solution by filtration or
centrifugation.

Quantification: A known volume of the saturated solution is taken, and the solvent is
evaporated. The mass of the remaining solid is measured to determine the concentration of
the solute in the saturated solution, which represents its solubility.

Measurement of Optical Rotation (Polarimetry)
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Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound.

Solution Preparation: A solution of D-(+)-Talose-13C-1 of a known concentration is prepared
in a suitable solvent, typically water.

» Polarimeter Setup: A polarimeter is calibrated using a blank (the solvent alone).

o Measurement: The prepared solution is placed in a sample tube of a known path length
(typically 1 decimeter). The angle of rotation of plane-polarized light is measured.

» Calculation of Specific Rotation: The specific rotation [a] is calculated using the formula: [a] =
o/ (I x ¢c) where a is the observed rotation, | is the path length in decimeters, and c is the
concentration in g/mL.

Application in **C-Metabolic Flux Analysis

D-(+)-Talose-13C-1 is primarily used as a tracer in 13C-Metabolic Flux Analysis (:3C-MFA) to
elucidate metabolic pathways. The general workflow for such an experiment is outlined below.
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Figure 1: Generalized Workflow for 13C-Metabolic Flux Analysis
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Figure 1: Generalized Workflow for 3C-Metabolic Flux Analysis
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This workflow illustrates the key stages of a 13C-MFA experiment, from the introduction of the
labeled substrate to the final biological interpretation of the metabolic flux map. The use of D-
(+)-Talose-13C-1 allows for the precise tracing of carbon atoms through various metabolic
pathways, providing valuable insights into cellular metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ap.physik.unibas.ch [ap.physik.unibas.ch]
e 2. uobabylon.edu.iq [uobabylon.edu.iq]

« To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
D-(+)-Talose-13C-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581869#what-are-the-physicochemical-properties-
of-d-talose-13c-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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